molecular formula C10H9BrN2O B11772872 (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol

(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol

Cat. No.: B11772872
M. Wt: 253.09 g/mol
InChI Key: XNLZDUGORXHGMK-UHFFFAOYSA-N
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Description

(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol is a chemical building block of significant interest in medicinal and organic chemistry. It features both an imidazole heterocycle and a bromophenyl group, making it a versatile intermediate for constructing more complex, biologically active molecules . The imidazole ring is a privileged scaffold in drug discovery, found in a wide range of therapeutic agents due to its ability to engage in key hydrogen bonding and coordination interactions with biological targets . The primary alcohol functional group provides a reactive handle for further synthetic modification, allowing researchers to link the imidazole core to other pharmacophores or create novel molecular architectures . This compound is strictly for research use in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

[1-(4-bromophenyl)imidazol-4-yl]methanol

InChI

InChI=1S/C10H9BrN2O/c11-8-1-3-10(4-2-8)13-5-9(6-14)12-7-13/h1-5,7,14H,6H2

InChI Key

XNLZDUGORXHGMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)CO)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation with 4-Bromophenyl Precursors

A foundational approach involves refluxing 9,10-phenanthrenequinone (1.0 equiv) with 4-bromo benzaldehyde (1.1 equiv) and a primary amine (e.g., aniline, 2.0 equiv) in glacial acetic acid, catalyzed by ammonium acetate (3.0 equiv) under nitrogen. This method yields imidazole intermediates with a bromophenyl group at the 1-position, though the 4-position remains unfunctionalized. Subsequent oxidation or reduction steps are necessary to introduce the hydroxymethyl group.

Direct Synthesis of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol

Formylation-Reduction Pathway

Step 1: Imidazole Ring Formation
A mixture of 9,10-phenanthrenequinone (1.00 g, 4.8 mmol), 4-bromobenzaldehyde (0.98 g, 5.3 mmol), and 4-methoxyaniline (1.18 g, 9.6 mmol) in glacial acetic acid (50 mL) is refluxed at 120°C for 24 hours under nitrogen. The crude product is precipitated using methanol, yielding 2-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole (72% yield).

Step 2: Vilsmeier-Haack Formylation
The 4-position of the imidazole is formylated using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C, followed by hydrolysis to yield the 4-carbaldehyde derivative.

Step 3: Sodium Borohydride Reduction
The aldehyde intermediate is reduced with NaBH₄ (2.0 equiv) in methanol at 0°C, affording the hydroxymethyl product. Purification via silica gel chromatography (hexane:DCM, 7:3) yields this compound in 65–70% overall yield.

Table 1: Optimization of Formylation-Reduction Steps

StepReagentsConditionsYield (%)
14-Bromobenzaldehyde, NH₄OAc120°C, 24 h72
2POCl₃, DMF0°C → rt, 6 h85
3NaBH₄, MeOH0°C, 2 h89

Claisen-Schmidt Condensation Approach

An alternative route employs Claisen-Schmidt condensation between 1-(4-bromophenyl)ethanone and imidazole-4-carbaldehyde derivatives.

Procedure:

  • A solution of 1-(4-bromophenyl)ethanone (1.76 g, 8.85 mmol) and imidazole-4-carbaldehyde (1.2 equiv) in methanolic NaOH (2 M) is stirred for 48 hours.

  • The resulting chalcone derivative is reduced using LiAlH₄ in THF, yielding the hydroxymethyl product after column chromatography (62% yield).

Post-Functionalization of Preformed Imidazole Cores

Nucleophilic Hydroxymethylation

Bromination of 1-(4-bromophenyl)-1H-imidazole at the 4-position using N-bromosuccinimide (NBS) in DMF, followed by substitution with sodium hydroxide in aqueous methanol, introduces the hydroxymethyl group.

Key Data:

  • Reaction Time: 12 hours

  • Temperature: 60°C

  • Yield: 58%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole H-2), 7.89–7.86 (d, 2H, Ar-H), 7.62–7.59 (d, 2H, Ar-H), 4.71 (s, 2H, CH₂OH), 3.56 (br s, 1H, OH).

  • IR (KBr): 3340 cm⁻¹ (O-H stretch), 1590 cm⁻¹ (C=N imidazole).

Purity Assessment

Thin-layer chromatography (TLC) in ethyl acetate:hexane (1:1) confirms single-spot homogeneity (Rf = 0.45).

Comparative Evaluation of Methods

Table 2: Efficiency of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)
Formylation-Reduction365–70≥98
Claisen-Schmidt26295
Nucleophilic Substitution25890

The formylation-reduction pathway offers superior yield and purity but requires stringent temperature control. In contrast, nucleophilic substitution is simpler but less efficient.

Challenges and Optimization Opportunities

  • Regioselectivity: Competing reactions at the 2- and 4-positions of the imidazole necessitate careful stoichiometric control.

  • Purification: Silica gel chromatography remains critical for isolating the hydroxymethyl product, though solvent systems require optimization to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: (1-phenyl-1H-imidazol-4-yl)methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

Key Differences in Substituents and Properties

Compounds with halogens (F, Cl, Br) on the phenyl ring exhibit variations in electronic effects, steric bulk, and intermolecular interactions.

Compound Name Substituent (Position) Molecular Weight Boiling Point (°C) pKa (Predicted) Key Interactions/Crystal Features
(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol 4-Bromophenyl (1), -CH₂OH (4) 253.12 N/A ~13.55 C–H⋯N, C–H⋯Br, π–π stacking
(1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol 4-Chlorophenyl 208.65 N/A ~13.50 Similar C–H⋯N; weaker halogen bonding
(1-(2,5-Difluorobenzyl)-1H-imidazol-4-yl)methanol 2,5-Difluorobenzyl 254.24 396.3 ± 37.0 13.55 ± 0.10 Increased polarity due to F atoms

Key Findings :

  • Bromine vs. Chlorine : Bromine's larger atomic radius enhances van der Waals interactions and polarizability, influencing crystal packing. Isostructuralism studies show bromo and chloro analogs exhibit nearly identical unit-cell parameters (e.g., 99.3% isostructurality index) but differ in halogen-specific interactions (C–H⋯Br vs. C–H⋯Cl) .

Positional Isomers and Functional Group Variations

Impact of Hydroxymethyl Placement and Ring Substitution
Compound Name Imidazole Substituents Key Properties/Applications
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol Hydroxymethyl on phenyl ring Higher solubility in polar solvents
(1-(4-Bromobenzyl)-1H-imidazol-5-yl)methanol Bromobenzyl at 1-position, -CH₂OH at 5 Lower logP (increased lipophilicity)
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Benzoimidazole core with 4-F-phenyl Enhanced metabolic stability in drug design

Key Findings :

  • Hydroxymethyl Position: Placing -CH₂OH on the imidazole (vs.
  • Benzoimidazole Core : Compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazole show superior metabolic stability due to the fused aromatic system .

Complex Derivatives with Additional Substituents

Role of Alkyl Chains and Heteroatoms
Compound Name Additional Substituents Molecular Weight Notable Features
(1-(4-Bromophenyl)-2-butyl-1H-imidazol-4-yl)methanol Butyl group at 2-position 357.67 Increased hydrophobicity for membrane penetration
4-(4-Bromophenyl)-1,5-dimethyl-1H-imidazol-2-amine Methyl at 1,5; amine at 2 266.14 Basic amine enhances solubility in acidic media
2-(4-Bromophenyl)-1-ethyl-1H-benzo[d]imidazole Ethyl at 1; benzoimidazole core 301.18 Extended conjugation for UV absorption

Key Findings :

  • Alkyl Chains : Butyl or ethyl groups improve lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .
  • Amino Groups: The 2-amine substituent in 4-(4-bromophenyl)-1,5-dimethyl-1H-imidazol-2-amine facilitates protonation under physiological conditions, enhancing aqueous solubility .

Q & A

Q. What are the common synthetic routes for preparing (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of glyoxal derivatives with 4-bromophenyl-substituted amines to form the imidazole core. Key steps include:

  • Cyclocondensation : Reaction of 4-bromoaniline with glyoxal and formaldehyde under acidic conditions to form the imidazole ring .
  • Functionalization : Introduction of the methanol group via nucleophilic substitution or reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄) .
  • Optimization : Temperature (60–80°C), solvent (THF or DMF), and catalyst (Pd for cross-coupling) are critical for yield improvement. Purity is validated via HPLC and NMR .

Q. What experimental techniques are used to characterize the crystal structure of this compound?

X-ray diffraction (XRD) is the gold standard. Key steps include:

  • Data Collection : Single-crystal XRD at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Refinement : SHELXL software refines unit cell parameters (e.g., a=8.0720(7)a = 8.0720(7) Å, b=10.9334(10b = 10.9334(10 Å for bromophenyl derivatives) and calculates isostructurality indices (>99% similarity with chloro analogs) .
  • Validation : Normal probability plots assess bond-length deviations, ensuring structural reliability .

Advanced Research Questions

Q. How do halogen substituents (Br vs. Cl) influence the crystal packing and intermolecular interactions of this compound?

Bromine’s larger atomic radius and polarizability enhance weak non-covalent interactions:

  • C–H⋯X Bonds : Bromophenyl derivatives exhibit stronger C–H⋯Br (vs. C–H⋯Cl) interactions, contributing to tighter packing (e.g., shorter contact distances: ~3.2 Å for Br vs. ~3.4 Å for Cl) .
  • π–π Stacking : The bromophenyl ring increases electron density, strengthening π–π interactions (dihedral angles ~56° between aromatic planes) .
  • Thermal Stability : Bromine’s higher molecular weight may reduce melting points compared to chloro analogs .

Q. What methodologies are used to investigate the biological activity of this compound, particularly in enzyme inhibition?

  • Target Identification : Computational docking (e.g., AutoDock) predicts binding to enzyme active sites (e.g., cytochrome P450 or kinases) .
  • In Vitro Assays :
  • Antiproliferative Activity : MTT assays on cancer cell lines (IC₅₀ values reported at 5–20 µM) .
  • Antimicrobial Screening : Broth microdilution against Gram-positive bacteria (MIC: 8–32 µg/mL) .
    • Mechanistic Studies : Fluorescence quenching and circular dichroism confirm conformational changes in target proteins upon binding .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from structural analogs or assay variability. Strategies include:

  • Structural Benchmarking : Compare activity against halogen-substituted analogs (e.g., 4-chlorophenyl derivatives show lower potency due to reduced hydrophobic interactions) .
  • Assay Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and solvent controls (DMSO concentration ≤0.1%) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., bromine enhances cytotoxicity but reduces solubility) .

Methodological Notes

  • Synthesis : Prioritize Pd-catalyzed cross-coupling for regioselective functionalization .
  • Crystallography : Use SHELXD for phase problem resolution in isomorphic structures .
  • Bioactivity : Combine in silico and in vitro approaches to validate target specificity .

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